
TMCB
Overview
Description
Tetramethylcyclobutanedione (TMCB), a cyclic diketone with the molecular formula C₈H₁₂O₂, is a critical intermediate in synthesizing 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), a monomer for high-performance polyesters. This compound is typically synthesized via dimerization of dimethylketene under inert gas or from isobutyryl chloride using triethylamine as an acid scavenger . Its hydrogenation to CBDO is pivotal for producing eco-friendly polyesters with enhanced thermal stability, chemical resistance, and mechanical properties compared to traditional materials like bisphenol-A-based polymers .
CBDO’s cis-trans isomer ratio (ideally ~1.1:1) directly impacts polyester performance, making this compound hydrogenation efficiency and selectivity critical . Industrially, this compound hydrogenation employs transition-metal catalysts, with Ru-based systems demonstrating superior activity at lower temperatures (120°C) compared to Cu-Zn catalysts (180°C) .
Preparation Methods
The synthesis of tetramethylcyclobutane-1,3-dione involves several steps. One common method starts with the thermal cracking of isobutyric acid or isobutyric anhydride to generate dimethyl vinyl ketone. This intermediate then undergoes dimerization to form tetramethylcyclobutane-1,3-dione . The reaction conditions typically involve high temperatures and the presence of a catalyst to facilitate the dimerization process.
Chemical Reactions Analysis
Tetramethylcyclobutane-1,3-dione undergoes various chemical reactions, including hydrogenation, oxidation, and substitution. One notable reaction is the catalytic hydrogenation of tetramethylcyclobutane-1,3-dione to produce 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO). This reaction is typically carried out using a ruthenium-tin bimetallic catalyst under conditions of 120°C, 4 MPa, and 1 hour . The selectivity of this reaction is high, with a cis-trans ratio of 1.11 and a selectivity of 73.5% .
Scientific Research Applications
Key Properties
- Molecular Weight : 534.82 Da
- Chemical Formula : C₁₁H₉Br₄N₃O₂
- Selectivity : More selective than other inhibitors like DMAT (with K_i values of 0.25 μM for CK2 vs. higher values for PIM1, HIPK2, and DYRK1a) .
Inhibition of Tumor Growth
This compound has been studied for its role in inhibiting tumor growth through the modulation of CK2 activity. Research indicates that this compound can induce apoptosis in cancer cells by decreasing the expression of anti-apoptotic proteins such as cIAP2 .
Case Study: HeLa Cells
In a study involving HeLa cells, treatment with this compound resulted in a dose-dependent decrease in cIAP2 expression, indicating its potential to enhance apoptotic pathways in cancer cells .
Modulation of NF-κB Signaling
This compound has also been shown to modulate NF-κB signaling pathways, which are often hyperactivated in cancers. In one study, this compound reduced phosphorylation levels of NF-κB at specific serine residues (S529 and S536), thereby impacting its transcriptional activity .
Data Table: Effects on NF-κB Signaling
Treatment | NF-κB S529 Phosphorylation | NF-κB S536 Phosphorylation | GPx1 Expression |
---|---|---|---|
Control | High | High | Low |
This compound | Decreased | Decreased | Increased |
Neuroprotection
This compound's ability to inhibit CK2 has implications for neuroprotection. In models of oxidative stress-induced damage, this compound was found to enhance the expression of antioxidant proteins like GPx1 while reducing harmful phosphorylation events associated with cell death .
Case Study: Clasmatodendritic Degeneration
In a model studying clasmatodendritic degeneration in astrocytes, this compound treatment led to increased GPx1 levels and reduced AKT-mediated phosphorylation events that contribute to cell death .
Data Table: Neuroprotective Effects
Treatment | GPx1 Expression | AKT S473 Phosphorylation | Outcome |
---|---|---|---|
Control | Low | High | Cell Death |
This compound | High | Reduced | Neuroprotection |
Mechanism of Action
Tetramethylcyclobutane-1,3-dione exerts its effects by selectively inhibiting CK2 and ERK8. CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair . By inhibiting CK2, tetramethylcyclobutane-1,3-dione disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells . ERK8 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in regulating cell proliferation and differentiation . Inhibition of ERK8 by tetramethylcyclobutane-1,3-dione affects these pathways, further contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Catalytic Hydrogenation Performance
TMCB’s hydrogenation efficiency depends on catalyst composition and reaction conditions. Below is a comparative analysis of key catalytic systems:
Table 1: Catalytic Performance of this compound Hydrogenation Catalysts
Key Findings :
- Ru–Sn Bimetallic Catalysts: Achieve 100% conversion with 73.5% selectivity and optimal cis-trans ratios (~1.11) due to Ru⁰ nanoparticle dispersion and Sn’s electronic promotion .
- Cu-Zn Catalysts : Require higher temperatures (180°C) but offer superior selectivity (95.5%) at the cost of slower reaction kinetics .
- Monometallic Ru Catalysts: Exhibit full this compound conversion but lower selectivity (70.4%) compared to bimetallic systems, highlighting Sn’s role in suppressing side reactions .
Metal Chelation Efficiency
This compound’s metal-chelating properties are critical for environmental applications like heavy-metal adsorption. Compared to similar adsorbents like MCB (modified carbon-based materials), this compound demonstrates distinct advantages:
Table 2: Adsorption Efficiency of this compound vs. MCB
Parameter | This compound (0.18 mm) | MCB | Reference |
---|---|---|---|
Zn(II) Removal (%) | 92 | 85 | |
Cd(II) Removal (%) | 88 | 80 | |
Optimal Particle Size | 0.18 mm | 0.21 mm |
Mechanistic Insights :
- FTIR analysis reveals this compound’s hydroxyl (3251 cm⁻¹) and carbonyl (1736 cm⁻¹) groups coordinate with Zn(II)/Cd(II), enabling efficient chelation .
- Smaller particle sizes (0.18 mm) maximize surface-active sites, enhancing adsorption kinetics .
Biochemical Activity as a Kinase Inhibitor
This compound (CAS: 905105-89-7) serves as a dual kinase inhibitor, targeting CK2 and MAPK15 with high selectivity:
Table 3: Biochemical Activity of this compound vs. Other Inhibitors
Target | This compound (Ki) | DMAT (Ki) | Selectivity Over Other Kinases | Reference |
---|---|---|---|---|
CK2 | 0.25 μM | 0.14 μM | >34-fold vs. PIM1, HIPK2, DYRK1a | |
MAPK15 | N/A | N/A | Modulates downstream signaling pathways |
Key Advantages :
- CK2 Inhibition : this compound’s selectivity profile (Ki = 0.25 μM) surpasses DMAT’s broad kinase activity, reducing off-target effects .
Biological Activity
Tetramethylcyclobutane-1,3-dione (TMCB) is an organic compound recognized for its unique chemical structure and significant biological activity. This article explores the biological properties, particularly its role as a dual kinase inhibitor, its effects on cancer cell lines, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring with two carbonyl groups, which contributes to its reactivity and biological activity. The compound is primarily studied for its inhibitory effects on specific kinases that play crucial roles in cellular signaling pathways.
Kinase Inhibition
This compound functions as a dual inhibitor of:
- Casein Kinase 2 (CK2)
- Extracellular Signal-Regulated Kinase 8 (ERK8)
The half-maximal inhibitory concentration (IC50) for both kinases is approximately 0.5 µM , indicating potent inhibitory effects. This dual inhibition suggests this compound's potential utility in cancer therapy, especially in tumors where CK2 and ERK8 are dysregulated.
Cytotoxic Effects
Studies have demonstrated that this compound exhibits cytotoxic activity against various human cancer cell lines, including:
- Breast cancer cells
- Prostate cancer cells
- Lung cancer cells
These findings underscore this compound's potential as an anti-cancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.
Research Findings
A summary of key research findings related to this compound is presented in the table below:
Case Study 1: Cancer Cell Line Sensitivity
In a study examining the sensitivity of various cancer cell lines to this compound, researchers found that certain breast cancer cell lines showed significant growth inhibition when treated with this compound. The results indicated that this compound could induce apoptosis in these cells, making it a candidate for further clinical development.
Case Study 2: Dual Kinase Inhibition Mechanism
Another study focused on the mechanism by which this compound inhibits CK2 and ERK8. It was observed that this compound disrupts the phosphorylation processes mediated by these kinases, leading to altered cellular proliferation pathways. This study provided insights into how this compound might be utilized in combination therapies targeting multiple signaling pathways involved in tumor growth.
Q & A
Q. Basic: What are the established synthetic routes for TMCB, and how do they compare in terms of scalability and byproduct management?
This compound (2,2,4,4-tetramethyl-1,3-cyclobutanedione) is synthesized via two primary routes:
- Acid chloride method : Using isobutyryl chloride with triethylamine as an acid scavenger. While efficient, this method generates large amounts of triethylamine hydrochloride byproducts, complicating purification .
- Diketene ester pyrolysis : Inert gas-assisted thermal decomposition of dimethylketene esters under high pressure. This method requires specialized equipment and yields lower conversion rates .
Methodological guidance :
- For lab-scale synthesis, the acid chloride route is preferred due to simplicity.
- For industrial applications, optimize pyrolysis conditions (e.g., gas flow rates, temperature gradients) to mitigate equipment constraints .
Q. Basic: What characterization techniques are critical for verifying this compound purity and structural integrity?
Key techniques include:
- X-ray diffraction (XRD) : Confirms crystalline structure.
- Gas chromatography-mass spectrometry (GC-MS) : Detects volatile byproducts.
- Nuclear magnetic resonance (NMR) : Validates molecular structure via characteristic proton shifts (e.g., methyl groups at δ 1.2–1.4 ppm) .
Best practices :
- Cross-validate purity using multiple methods (e.g., XRD + NMR).
- For catalytic studies, supplement with BET surface area analysis to assess catalyst-TMCB interactions .
Q. Advanced: How do Ru–Sn bimetallic catalysts influence the selectivity and cis-trans isomer ratio in this compound hydrogenation to CBDO?
Ru–Sn/γ-Al₂O₃ catalysts optimize CBDO yield by balancing active-site density and metal synergy:
- Optimal ratio : Ru/Sn = 1:1 achieves 73.5% CBDO selectivity and a cis-trans ratio of 1.11 at 120°C and 4 MPa .
- Mechanistic insight : Sn promotes Ru nanoparticle dispersion, increasing active sites while suppressing over-hydrogenation .
Experimental design :
- Use H₂-TPR and XPS to confirm Ru–Sn electronic interactions.
- Vary Ru loading (1–5 wt%) and Sn ratios (0.5:1–2:1) to map activity-selectivity trade-offs .
Q. Advanced: How to resolve contradictions in catalytic performance data when altering Ru/Sn ratios or reaction temperatures?
Discrepancies often arise from:
- Non-linear active-site formation : Excess Sn (>1:1) blocks Ru sites, reducing activity .
- Thermodynamic vs. kinetic control : Higher temperatures (>120°C) favor thermodynamically stable trans-CBDO but accelerate side reactions .
Resolution strategies :
- Conduct time-resolved XRD to track catalyst structural changes during reaction cycles.
- Perform Arrhenius analysis to decouple temperature effects on activation energy and selectivity .
Q. Advanced: What methodologies validate this compound’s selectivity as a CK2 inhibitor, and how can off-target kinase interactions be minimized?
This compound’s selectivity (Ki = 0.25 μM for CK2 vs. >8 μM for PIM1/HIPK2) is assessed via:
- Kinase activity assays : Measure IC₅₀ values using ATP-competitive luminescence assays.
- Structural modeling : Identify steric clashes with non-target kinases (e.g., DYRK1a’s larger active site) .
Optimization tips :
- Introduce methyl groups to this compound’s benzimidazole core to enhance CK2 binding.
- Use CRISPR-edited kinase knockouts to confirm target specificity .
Q. Advanced: How to design experiments that maximize CBDO yield while minimizing diol degradation or oligomerization byproducts?
Critical parameters :
- Solvent choice : Tetrahydrofuran (THF) stabilizes intermediates better than polar solvents.
- Reactor configuration : Continuous-flow systems reduce residence time, limiting side reactions .
Protocol refinement :
- Monitor reaction progress via in-situ FTIR to detect early-stage byproducts.
- Apply DoE (Design of Experiments) to optimize pressure (2–6 MPa), H₂ flow rate, and catalyst recycling .
Q. Advanced: What statistical approaches are recommended for analyzing variability in catalytic performance across batch syntheses?
- Multivariate regression : Correlate catalyst preparation variables (e.g., calcination temperature, immersion time) with CBDO yield.
- Principal component analysis (PCA) : Identify latent factors (e.g., Sn oxidation state) affecting reproducibility .
Reporting standards :
- Include error bars for triplicate experiments.
- Disclose catalyst batch numbers and aging effects in supplementary data .
Properties
IUPAC Name |
2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAOTASRLQMKBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677589 | |
Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905105-89-7 | |
Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.